(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide
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Description
(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.309. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polyhydroxylated Compounds
Furan derivatives have been applied in the synthesis of enantiopure 3,6-dihydro-2H-1,2-oxazines, demonstrating their utility in creating polyhydroxylated compounds, including azasugars and aminofuran derivatives. These compounds find applications in organic synthesis and pharmaceuticals due to their potential biological activity (Jasiński et al., 2012).
Development of Pharmaceuticals and Chemosensors
Furan-2,3-diones have been employed in the synthesis of enaminones, leading to the production of compounds with potential applications in biological studies, chemosensors, and fluorescence. This research underlines the chemical versatility of furan derivatives in creating biologically active molecules (Stepanova et al., 2020).
Biomass-Derived Chemicals
Furan derivatives, specifically furfural and 5-hydroxymethylfurfural (HMF), are key intermediates in converting biomass into valuable chemicals. These compounds serve as platforms for producing a wide range of chemicals, highlighting the role of furan derivatives in sustainable chemical production and biorefinery applications (Nakagawa et al., 2013).
Production of Furan-Based Poly(esteramide)s
Research has demonstrated the synthesis of polyesteramides using furan-based diesters, illustrating the applications of furan derivatives in the development of new polymeric materials. These materials exhibit thermal stability and potential for use in various industrial applications (Triki et al., 2013).
Enzymatic Polymerization for Sustainable Materials
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides represent a sustainable alternative to polyphthalamides. The enzymatic polymerization of these compounds showcases the application of furan derivatives in producing high-performance materials for commercial use, aligning with the goals of green chemistry (Jiang et al., 2015).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-13(11-18-17(20)8-5-12-3-1-9-21-12)14-6-7-16(23-14)15-4-2-10-22-15/h1-10,13,19H,11H2,(H,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAOBJCHFYYJI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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